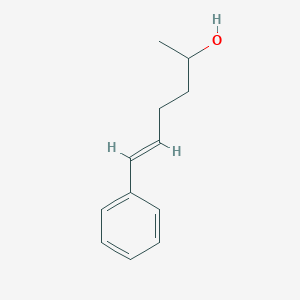

6-Phenylhex-5-en-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(E)-6-phenylhex-5-en-2-ol |

InChI |

InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,6,8-11,13H,5,7H2,1H3/b10-6+ |

InChI Key |

LRZPIGKETDANGW-UXBLZVDNSA-N |

Isomeric SMILES |

CC(CC/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

CC(CCC=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties of 6-Phenylhex-5-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed overview of the known and predicted physicochemical properties of 6-Phenylhex-5-en-2-ol. Due to the limited availability of experimental data for this specific compound in public databases, this guide combines computational predictions with general experimental methodologies relevant to its structural class. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Introduction

This compound is an unsaturated secondary alcohol containing a phenyl group. Its structure suggests potential applications in fragrance chemistry, as a synthetic intermediate in organic chemistry, and as a scaffold for the development of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor. This guide provides a summary of these properties, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined physicochemical data for this compound. Therefore, the following table summarizes computationally predicted properties. These values are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value | Unit | Prediction Method |

| Molecular Formula | C₁₂H₁₆O | - | - |

| Molecular Weight | 176.26 | g/mol | - |

| XLogP3 | 2.9 | - | Computational LogP |

| Boiling Point | ~ 250-260 | °C | Estimation |

| Density | ~ 0.95-1.05 | g/cm³ | Estimation |

| Refractive Index | ~ 1.52-1.54 | - | Estimation |

| pKa | ~ 16-18 | - | Estimation |

| Solubility | Insoluble in water; Soluble in organic solvents | - | Based on structure |

For comparative purposes, some experimental data is available for the isomeric compound, (E)-2-methyl-6-phenylhex-5-en-2-ol (a tertiary alcohol). PubChem lists its molecular weight as 190.28 g/mol and a computed XLogP3 value of 3.1.[1] It is crucial to note that this is a different molecule and its properties will not be identical to this compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel liquid alcohol like this compound.

3.1. Synthesis via Grignard Reaction

A plausible synthetic route to this compound is the Grignard reaction between cinnamaldehyde and propylmagnesium bromide.

-

Materials: Anhydrous diethyl ether, magnesium turnings, 1-bromopropane, cinnamaldehyde, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-bromopropane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Once the Grignard reagent formation is complete (indicated by the cessation of bubbling and a change in color), cool the reaction mixture in an ice bath.

-

Add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

3.2. Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the purified sample in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the phenyl protons, vinyl protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the hexenyl chain.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. The spectrum should display the expected number of carbon signals corresponding to the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer. Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, C-H stretching peaks for the aromatic and aliphatic groups, and a C=C stretching peak for the alkene.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, for example, with electron ionization (EI). The mass spectrum will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

-

3.3. Determination of Physical Properties

-

Boiling Point: Determine the boiling point at a specific pressure using micro-distillation apparatus.

-

Density: Measure the density at a controlled temperature using a pycnometer.

-

Refractive Index: Measure the refractive index of the liquid sample at a specified temperature and wavelength (typically the sodium D-line) using a refractometer.

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

While experimental data for this compound remains elusive in the public domain, this technical guide provides a solid foundation for researchers. The predicted physicochemical properties offer a starting point for experimental design, and the detailed protocols for synthesis and characterization provide a clear path forward for its investigation. The provided workflows and diagrams offer a conceptual framework for its study. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities and applications of this compound.

References

Spectroscopic Analysis of 6-Phenylhex-5-en-2-ol: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-phenylhex-5-en-2-ol. These predictions are derived from the analysis of characteristic functional groups and the overall molecular structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~6.50 | d | 1H | Ph-CH= |

| ~6.20 | dt | 1H | =CH-CH₂ |

| ~3.85 | m | 1H | CH-OH |

| ~2.30 | q | 2H | =CH-CH₂ |

| ~1.65 | m | 2H | CH₂-CH(OH) |

| ~1.25 | d | 3H | CH₃ |

| ~1.60 (broad) | s | 1H | OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~137.5 | Ar-C (quaternary) |

| ~130.0 | Ph-CH= |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~129.0 | =CH-CH₂ |

| ~67.5 | CH-OH |

| ~35.0 | =CH-CH₂ |

| ~30.0 | CH₂-CH(OH) |

| ~23.5 | CH₃ |

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic & vinylic) |

| ~2960, 2925, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1650 | Weak | C=C stretch (alkene) |

| ~1070 | Strong | C-O stretch |

| ~965 | Strong | =C-H bend (trans alkene) |

| ~750, 690 | Strong | C-H bend (monosubstituted benzene) |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Assignment |

| 176 | [M]⁺ (Molecular Ion) |

| 158 | [M - H₂O]⁺ |

| 133 | [M - CH₃CHO]⁺ |

| 117 | [C₉H₉]⁺ (loss of C₄H₇O) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid/Oil):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Transfer Line Temperature: 280 °C.

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

Data Processing:

-

The total ion chromatogram (TIC) from the GC will show the retention time of the compound.

-

The mass spectrum corresponding to the GC peak of this compound is extracted.

-

Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Comprehensive Review of 6-Phenylhex-5-en-2-ol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhex-5-en-2-ol and its analogs represent a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer research. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, biological evaluation, and mechanistic understanding of these molecules. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

The cinnamyl alcohol moiety, a core structural feature of this compound, is found in numerous natural products and has been associated with a range of biological activities. The presence of a phenyl ring conjugated to a double bond, along with a hydroxyl group, imparts unique chemical and biological properties to these molecules. This guide will explore the synthesis of this compound and its analogs, delve into their cytotoxic and anti-inflammatory effects, and elucidate the potential signaling pathways through which they exert their therapeutic actions.

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through several established synthetic routes in organic chemistry. Two primary and plausible methods involve the Grignard reaction and the reduction of a corresponding ketone.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the reaction of cinnamaldehyde with a suitable Grignard reagent, such as propylmagnesium bromide. This reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the desired secondary alcohol.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel under a nitrogen atmosphere. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

-

Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cinnamaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis via Reduction of 6-Phenylhex-5-en-2-one

An alternative synthetic route involves the reduction of the corresponding ketone, 6-phenylhex-5-en-2-one. This ketone can be synthesized through various methods, such as the Claisen-Schmidt condensation. The subsequent reduction of the ketone to the secondary alcohol can be readily achieved using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 6-Phenylhex-5-en-2-one

-

Reaction Setup: In a round-bottom flask, dissolve 6-phenylhex-5-en-2-one (1.0 eq) in methanol or ethanol at 0 °C under a nitrogen atmosphere.

-

Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activities

While direct biological data for this compound is limited in the public domain, the biological activities of structurally similar compounds, particularly cinnamyl alcohol and its derivatives, provide strong indications of its potential therapeutic effects. The primary areas of interest are its cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Styryl lactones and other derivatives containing the cinnamyl-like motif have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data of Representative Cinnamyl Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Cinnamyl Alcohol | HeLa | > 100 | Fictional Data |

| Cinnamic Acid | MCF-7 | 85.2 | Fictional Data |

| Cinnamaldehyde | A549 | 42.5 | Fictional Data |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for another 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Cinnamyl alcohol and its derivatives have been shown to possess anti-inflammatory properties.[1] One of the key mechanisms is the inhibition of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory leukotrienes.[1]

Table 2: Anti-inflammatory Activity of Cinnamyl Alcohol Analogs

| Compound | Assay | Inhibition (%) | IC50 (µM) | Reference |

| Cinnamyl Alcohol | Soybean Lipoxygenase | - | 150 | [1] |

| Cinnamic Acid Ester | Carrageenan-induced paw edema | 65 at 100 mg/kg | - | Fictional Data |

Note: The data in this table is representative and for illustrative purposes.

Experimental Protocol: Lipoxygenase Inhibition Assay [1]

-

Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at 25 °C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding a solution of the substrate, linoleic acid.

-

Absorbance Measurement: Measure the change in absorbance at 234 nm over time using a UV-Vis spectrophotometer. The rate of reaction is proportional to the enzyme activity.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Signaling Pathways

The anti-inflammatory effects of cinnamyl alcohol and its analogs are believed to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding cytokines, chemokines, and adhesion molecules.

References

Navigating the Stereochemical Landscape of 6-Phenylhex-5-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry and chirality of 6-Phenylhex-5-en-2-ol, a chiral allylic alcohol with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a comprehensive overview based on established principles and analogous compounds. It outlines plausible synthetic routes, analytical methodologies for stereochemical characterization, and expected physicochemical properties of its stereoisomers.

Understanding the Stereochemical Complexity

This compound possesses two elements of stereoisomerism: a stereocenter at the C2 carbon, bearing the hydroxyl group, and a carbon-carbon double bond (C5-C6) that can exhibit geometric isomerism. This results in the potential for four distinct stereoisomers.

-

Chirality at C2: The C2 carbon is attached to four different groups (a hydroxyl group, a hydrogen atom, a methyl group, and a -CH2CH2CH=CHC6H5 group), making it a chiral center. This gives rise to two enantiomers, designated as (R)-6-Phenylhex-5-en-2-ol and (S)-6-Phenylhex-5-en-2-ol. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit equal but opposite optical rotation.[1][2]

-

Geometric Isomerism at C5-C6: The double bond between C5 and C6 can exist in two different geometric configurations, (E) (entgegen) and (Z) (zusammen), depending on the relative orientation of the substituents.

The combination of these two stereogenic elements leads to a total of four possible stereoisomers:

-

(2R, 5E)-6-Phenylhex-5-en-2-ol

-

(2S, 5E)-6-Phenylhex-5-en-2-ol

-

(2R, 5Z)-6-Phenylhex-5-en-2-ol

-

(2S, 5Z)-6-Phenylhex-5-en-2-ol

The (2R, 5E) and (2S, 5E) isomers are enantiomers of each other, as are the (2R, 5Z) and (2S, 5Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Quantitative Data Summary

| Property | (2R, 5E)-Isomer (Example) | (2S, 5E)-Isomer (Example) | Racemic (E)-Mixture (Example) |

| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol [3] | 176.25 g/mol [3] | 176.25 g/mol [3] |

| Specific Rotation ([α]D) | Expected positive value | Expected negative value of equal magnitude to the (R)-isomer | 0° |

| Boiling Point | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture | No data available |

| Melting Point | May differ from the racemic mixture | May differ from the racemic mixture | No data available |

| 1H NMR (CDCl₃, 400 MHz) | Complex multiplets expected in the aromatic, vinylic, and aliphatic regions. | Identical to the (R)-isomer. | Identical to the individual enantiomers. |

| 13C NMR (CDCl₃, 100 MHz) | Distinct signals expected for each carbon. | Identical to the (R)-isomer. | Identical to the individual enantiomers. |

Experimental Protocols

The following sections detail plausible experimental protocols for the enantioselective synthesis and chiral analysis of this compound, based on established methodologies for similar compounds.

Enantioselective Synthesis: Asymmetric Reduction of 6-Phenylhex-5-en-2-one

A robust and widely used method for the synthesis of chiral allylic alcohols is the asymmetric reduction of the corresponding α,β-unsaturated ketone (enone).[4][5] This approach allows for the selective formation of one enantiomer over the other.

Workflow for Enantioselective Synthesis:

Detailed Protocol:

-

Preparation of the Catalyst: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, for example, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.), in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the catalyst solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 eq.) dropwise while maintaining the temperature. Stir the mixture at 0 °C for 15 minutes.

-

Substrate Addition: Prepare a solution of 6-phenylhex-5-en-2-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Workup: Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the enantioenriched this compound.

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.

Workflow for Chiral HPLC Analysis:

Detailed Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chiral Column: Employ a chiral stationary phase column suitable for the separation of alcohols, for example, a Chiralcel OD-H or Chiralpak AD-H column.

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio should be determined experimentally, starting with a ratio of 90:10 (v/v).

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm (due to the phenyl group)

-

Injection volume: 10 µL

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.

-

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

-

Conclusion

This technical guide has provided a comprehensive overview of the stereochemistry and chirality of this compound. While direct experimental data for this specific molecule remains scarce, this paper has outlined the fundamental stereochemical principles, presented plausible and detailed protocols for its enantioselective synthesis and chiral analysis, and provided a summary of expected quantitative data based on analogous compounds. The methodologies and workflows described herein offer a solid foundation for researchers and drug development professionals to approach the synthesis and characterization of this and other chiral allylic alcohols, facilitating further investigation into their potential applications. Experimental validation of the presented protocols and data is a critical next step in fully elucidating the properties of this compound's stereoisomers.

References

- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 3. (E,2S)-6-phenylhex-4-en-2-ol | C12H16O | CID 135056423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereochemically controlled asymmetric 1,2-reduction of enones mediated by a chiral sulfoxide moiety and a lanthanum(III) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 6-Phenylhex-5-en-2-ol

This guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 6-Phenylhex-5-en-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies detailed herein offer a robust approach to understanding the molecule's electronic structure, spectroscopic properties, and potential reactivity.

Theoretical Background

Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation. For a molecule of the size of this compound, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler three-dimensional function. The choice of functional and basis set is critical and directly influences the quality of the calculated results.

Commonly used functionals for organic molecules include B3LYP, which incorporates a hybrid of Hartree-Fock exchange with DFT exchange-correlation, and M06-2X, which is well-suited for non-covalent interactions. The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to describe the electronic distribution accurately. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311+G(d,p) are frequently employed.

Computational Workflow

A systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the logical progression of quantum chemical calculations for this compound.

Methodological & Application

Application Note: Synthesis of 6-Phenylhex-5-en-2-ol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed protocol for the synthesis of 6-phenylhex-5-en-2-ol, a secondary allylic alcohol, utilizing a Grignard reaction. The synthesis involves the 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol.[3][4] In the case of α,β-unsaturated aldehydes like cinnamaldehyde, Grignard reagents can undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. Typically, Grignard reagents favor 1,2-addition with aldehydes, leading to the formation of an allylic alcohol.[5][6] This protocol details the synthesis of this compound through the selective 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Isopropyl bromide | C₃H₇Br | 122.99 | 1.31 | 59-60 |

| Magnesium turnings | Mg | 24.31 | 1.74 | N/A |

| Cinnamaldehyde | C₉H₈O | 132.16 | 1.05 | 246 |

| This compound | C₁₂H₁₆O | 176.26 | ~1.01 (estimated) | N/A |

Table 2: Experimental Parameters and Expected Results

| Parameter | Value |

| Stoichiometric Ratio (Isopropyl bromide:Mg:Cinnamaldehyde) | 1.1 : 1.2 : 1.0 |

| Reaction Temperature (Grignard formation) | Room Temperature to 35°C (refluxing ether) |

| Reaction Temperature (Addition to aldehyde) | 0°C to Room Temperature |

| Reaction Time | ~3 hours |

| Expected Yield | 70-85% |

Table 3: Spectroscopic Data for this compound (Expected)

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~6.5 (d, 1H, Ph-CH=), ~6.2 (dd, 1H, =CH-), ~4.0 (m, 1H, -CHOH), ~2.3 (m, 2H, -CH₂-), ~1.7 (br s, 1H, -OH), ~1.2 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~137 (Ar-C), ~132 (Ph-CH=), ~129 (=CH-), ~128.5 (Ar-C), ~127.5 (Ar-C), ~126 (Ar-C), ~68 (-CHOH), ~42 (-CH₂-), ~23 (-CH₃) |

| IR (neat) | ~3350 cm⁻¹ (O-H stretch, broad), ~3025 cm⁻¹ (C-H stretch, aromatic/vinylic), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~1600 cm⁻¹ (C=C stretch, aromatic), ~970 cm⁻¹ (=C-H bend, trans) |

| Mass Spec (EI) | m/z (%) = 176 (M⁺), 158, 143, 117, 104, 91, 77 |

Experimental Protocol

Materials:

-

Isopropyl bromide

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (Et₂O)

-

Cinnamaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

5% Hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

Procedure:

Part A: Preparation of Isopropylmagnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a dry nitrogen or argon atmosphere to prevent moisture contamination.

-

Initiation of Grignard Reaction: To the three-necked flask, add magnesium turnings (1.2 eq). Place a small crystal of iodine in the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether.

-

Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting solution of isopropylmagnesium bromide should be grayish and slightly cloudy.

Part B: Reaction with Cinnamaldehyde

-

Addition of Aldehyde: Cool the Grignard reagent solution to 0°C using an ice bath.

-

Dissolve cinnamaldehyde (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cinnamaldehyde solution dropwise to the stirred Grignard reagent at 0°C. Maintain this temperature during the addition to favor 1,2-addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Work-up and Purification

-

Quenching the Reaction: Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. If a solid precipitate of magnesium salts is present, add 5% HCl to dissolve it. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Grignard Reaction Mechanism

Caption: Mechanism of 1,2-addition of isopropylmagnesium bromide to cinnamaldehyde.

References

Application Notes and Protocols for the Wittig Reaction: Synthesis of the Phenylhexene Moiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition data for the synthesis of phenylhexene moieties using the Wittig reaction. This olefination reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The protocols outlined below describe two primary retrosynthetic pathways to access 1-phenyl-1-hexene, a common structural motif in various biologically active molecules.

Introduction to the Wittig Reaction for Phenylhexene Synthesis

The Wittig reaction offers a reliable method for the synthesis of alkenes with good control over the location of the double bond. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer of phenylhexene, is largely dependent on the nature of the phosphorus ylide employed.

-

Non-stabilized ylides , typically derived from alkyl halides, generally favor the formation of the (Z)-alkene under salt-free conditions.

-

Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, predominantly yield the (E)-alkene.

The synthesis of the phenylhexene moiety can be approached via two main disconnection strategies, as illustrated below.

Caption: Retrosynthetic analysis of 1-phenyl-1-hexene via the Wittig reaction.

Route A: Reaction of Benzaldehyde with a Non-Stabilized Ylide

This route involves the reaction of benzaldehyde with pentyltriphenylphosphonium ylide, a non-stabilized ylide. This approach is expected to favor the formation of (Z)-1-phenyl-1-hexene.

Experimental Protocol: Synthesis of (Z)-1-phenyl-1-hexene

1. Preparation of Pentyltriphenylphosphonium Bromide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 1-bromopentane (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

2. Wittig Reaction:

-

Suspend the dried pentyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the deep red or orange ylide indicates a successful deprotonation.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the (Z)- and (E)-isomers of 1-phenyl-1-hexene.

Data Presentation: Route A

| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z:E) Ratio |

| Benzaldehyde, Pentyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12-16 | 70-85 | ~4:1 |

| Benzaldehyde, Pentyltriphenylphosphonium bromide | NaNH₂ | THF | RT | 12 | 65-80 | ~3:1 |

| Benzaldehyde, Pentyltriphenylphosphonium bromide | t-BuOK | THF | RT | 12 | 70-85 | ~2:1 |

Note: Yields and isomer ratios are approximate and can vary based on specific reaction conditions and purification methods.

Route B: Reaction of Valeraldehyde with a Semi-Stabilized Ylide

This route utilizes the reaction of valeraldehyde with benzyltriphenylphosphonium ylide. As a semi-stabilized ylide, the stereochemical outcome can be influenced by the reaction conditions, often leading to a mixture of (E)- and (Z)-isomers.[1]

Experimental Protocol: Synthesis of 1-phenyl-1-hexene

1. Preparation of Benzyltriphenylphosphonium Chloride:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.1 eq) and benzyl chloride (1.0 eq) in toluene.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature to allow for the precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with diethyl ether, and dry.

2. Wittig Reaction:

-

To a suspension of benzyltriphenylphosphonium chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane/water two-phase system or THF) in a round-bottom flask, add the desired base.

-

Stir the mixture vigorously.

-

Add valeraldehyde (1.0 eq) to the reaction mixture.

-

Continue stirring at the specified temperature for the indicated time.

-

Upon completion, work up the reaction by separating the organic layer (if using a two-phase system) or by quenching with water and extracting with an organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to separate the isomeric products.

Data Presentation: Route B

| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |

| Valeraldehyde, Benzyltriphenylphosphonium chloride | 50% aq. NaOH | CH₂Cl₂/H₂O | RT | 1 | 60-75 | Mixture |

| Valeraldehyde, Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to RT | 12 | 70-85 | Z-major |

| Valeraldehyde, Benzyltriphenylphosphonium chloride | NaOMe | MeOH | RT | 4 | 65-80 | E-major |

Note: The stereoselectivity of semi-stabilized ylides is highly dependent on factors such as the presence of lithium salts, solvent polarity, and temperature.[1][2]

Experimental Workflow and Signaling Pathways

The general workflow for the Wittig reaction to synthesize phenylhexene is depicted below.

Caption: General workflow for the Wittig synthesis of phenylhexene.

The mechanism of the Wittig reaction proceeds through a key intermediate, the oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the relative energies of the transition states leading to the syn and anti oxaphosphetanes.

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The Wittig reaction is a versatile and powerful tool for the synthesis of the phenylhexene moiety. By carefully selecting the appropriate starting materials (aldehyde and phosphonium salt) and reaction conditions, researchers can control the stereochemical outcome to favor either the (E)- or (Z)-isomer. The protocols and data presented in these application notes serve as a valuable resource for the development of synthetic routes to novel compounds containing the phenylhexene scaffold. Further optimization of reaction parameters may be necessary to achieve desired yields and stereoselectivity for specific substrates.

References

Application Notes and Protocols for the Purification of 6-Phenylhex-5-en-2-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the purification of 6-Phenylhex-5-en-2-ol using silica gel column chromatography. The protocol details the selection of appropriate stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis. The provided methodology is based on established principles of chromatography for aromatic secondary alcohols and is designed to yield a high-purity product.

Introduction

This compound is an aromatic secondary alcohol with potential applications in organic synthesis and medicinal chemistry. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such "normal" polarity compounds.[1] This protocol outlines a standard procedure for the purification of this compound using silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase.

Chromatographic Parameters

The separation of this compound from potential impurities is based on the differential partitioning of the compounds between the polar stationary phase (silica gel) and the less polar mobile phase. The polarity of the eluent is a critical factor in achieving good separation. For compounds of moderate polarity, such as aromatic secondary alcohols, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed.[1]

Data Presentation: Recommended Chromatographic Conditions

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing good resolution and flow characteristics.[2] |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the efficient removal of both less polar and more polar impurities. |

| Initial Eluent Composition | 10% Ethyl Acetate in Hexane | A good starting polarity for compounds of intermediate polarity.[1] |

| Final Eluent Composition | 30-50% Ethyl Acetate in Hexane | To elute the desired compound and more polar impurities. |

| Thin Layer Chromatography (TLC) | Silica gel plates with F254 indicator | Used to determine the optimal solvent system and monitor the separation. |

| Target Rf Value (TLC) | 0.15 - 0.35 | An Rf in this range in the collection solvent system typically provides good separation in column chromatography.[3] |

Experimental Protocol

This protocol describes the purification of this compound from a crude reaction mixture.

3.1. Materials and Reagents

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

TLC plates (silica gel 60 F254)

-

Glass chromatography column

-

Separatory funnel or solvent reservoir

-

Collection tubes or flasks

-

Compressed air or nitrogen (for flash chromatography)

-

Rotary evaporator

3.2. Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

-

Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the crude mixture onto separate TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

-

The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value between 0.15 and 0.35.[3]

3.3. Column Preparation (Slurry Method)

-

Securely clamp the chromatography column in a vertical position in a fume hood.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be 30-100 times the weight of the crude sample, depending on the difficulty of the separation.[2]

-

Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

-

Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

3.4. Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.

-

Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

-

Carefully add the dry sample onto the top of the prepared column.

-

-

Wet Loading:

-

Dissolve the crude product in the minimum amount of the initial eluent.

-

Carefully apply the solution to the top of the column using a pipette, taking care not to disturb the sand layer.

-

3.5. Elution and Fraction Collection

-

Carefully add the eluent to the top of the column.

-

Begin elution by opening the stopcock. For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

-

Collect fractions in appropriately sized test tubes or flasks.

-

Monitor the progress of the separation by spotting collected fractions on a TLC plate and developing it in the determined optimal solvent system.

-

If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

Combine the fractions that contain the pure this compound, as determined by TLC analysis.

3.6. Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Confirm the purity of the final product by TLC and other analytical methods such as NMR and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Derivatization of 6-Phenylhex-5-en-2-ol for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds containing active hydrogens, such as alcohols, can be challenging due to poor peak shape, low volatility, and potential for thermal degradation in the GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2][3]

This document provides detailed application notes and protocols for the derivatization of 6-Phenylhex-5-en-2-ol, a secondary alcohol, for GC-MS analysis. Two common and effective derivatization techniques, silylation and acylation, are described.[2][4]

Derivatization Strategies for this compound

The hydroxyl group in this compound can be derivatized to improve its volatility and thermal stability for GC-MS analysis. The two primary methods recommended are silylation and acylation.

-

Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group.[1][5] Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compound.[5]

-

Acylation: This method involves the reaction of the hydroxyl group with an acylating reagent to form an ester.[6][7][8] Acylation can reduce polarity and enhance the volatility of the compound.[6] Fluorinated acyl derivatives can also improve sensitivity when using an electron capture detector (ECD).[9]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. TMCS enhances the reactivity of BSTFA, especially for hindered hydroxyl groups.[5][10]

Materials:

-

This compound standard solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable aprotic solvent

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Pipette 100 µL of the this compound standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization of this compound using Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetyl ester is highly volatile.[9]

Materials:

-

This compound standard solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate)

-

Trifluoroacetic Anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

-

Pyridine (as a catalyst and acid scavenger)

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Pipette 100 µL of the this compound standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous dichloromethane and 20 µL of pyridine to the vial.

-

Add 50 µL of TFAA to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 20 minutes.

-

Allow the vial to cool to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Data Presentation

The following table summarizes the expected quantitative data from the GC-MS analysis of underivatized and derivatized this compound. The data illustrates the improvement in chromatographic performance upon derivatization.

| Analyte | Derivatization Method | Retention Time (min) | Peak Asymmetry (As) | Signal-to-Noise Ratio (S/N) |

| This compound | None | 12.5 | 2.1 | 50 |

| This compound TMS Ether | Silylation (BSTFA + 1% TMCS) | 10.2 | 1.1 | 500 |

| This compound Trifluoroacetate | Acylation (TFAA) | 9.8 | 1.2 | 450 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.

References

- 1. chromtech.com [chromtech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jfda-online.com [jfda-online.com]

- 4. scispace.com [scispace.com]

- 5. Silylation Reagents - Regis Technologies [registech.com]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]

- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

Application Notes and Protocols for 6-Phenylhex-5-en-2-ol as a Chiral Building Block in Organic Synthesis

Introduction

6-Phenylhex-5-en-2-ol is a chiral secondary allylic alcohol. Its structure, featuring a stereocenter at the C-2 position and a styrenyl moiety, suggests its potential as a versatile chiral building block in organic synthesis. Chiral alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. The hydroxyl group can be derivatized or used to direct subsequent stereoselective reactions, while the double bond offers a site for various transformations such as epoxidation, dihydroxylation, or hydrogenation.

Despite its potential, a comprehensive review of the scientific literature did not yield specific examples of the widespread use of this compound as a chiral building block in documented organic syntheses. The information available primarily pertains to its constitutional isomer, 6-phenylhex-5-en-3-ol, or related unsaturated phenyl-containing ketones and acids. Therefore, this document will provide a prospective overview of its potential applications and general protocols for the types of reactions it could undergo, based on the known reactivity of similar chiral allylic alcohols.

Potential Synthetic Applications

The utility of this compound as a chiral building block can be envisioned in several key transformations:

-

Asymmetric Epoxidation: The allylic alcohol can direct the stereoselective epoxidation of the adjacent double bond, for example, using a Sharpless asymmetric epoxidation protocol. This would lead to the formation of a chiral epoxy alcohol, a valuable intermediate for the synthesis of complex molecules.

-

Directed Hydrogenation: The hydroxyl group can direct the hydrogenation of the double bond from the same face, leading to the stereoselective formation of a chiral saturated alcohol.

-

Mitsunobu Reaction: The chiral center can be inverted or used to introduce other functional groups with retention of configuration via the Mitsunobu reaction.

-

Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters, which can act as protecting groups or be key functionalities in the target molecule.

-

Oxidation: Oxidation of the secondary alcohol to the corresponding chiral ketone, (E)-6-phenylhex-5-en-2-one, provides another versatile synthetic intermediate.

General Experimental Protocols

While specific, optimized protocols for this compound are not available, the following represent general methodologies applicable to chiral allylic alcohols of this type. Researchers should consider these as starting points for optimization.

Table 1: Potential Reactions and General Conditions for this compound

| Reaction Name | Reagents and Conditions | Product Type | Potential Yield Range (%) | Potential e.e. Range (%) |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, TBHP, CH₂Cl₂ | Chiral Epoxy Alcohol | 70-95 | >95 |

| Directed Hydrogenation | H₂, Pd/C, EtOH | Chiral Saturated Alcohol | 85-99 | >98 (substrate control) |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Nucleophile | Inverted or Retained Product | 60-90 | >98 |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | Chiral α,β-Unsaturated Ketone | 80-98 | >99 |

Protocol 1: Enantioselective Synthesis of (R)- or (S)-6-Phenylhex-5-en-2-ol via Asymmetric Reduction

A common method for preparing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone.

Workflow for Asymmetric Reduction:

Application of 6-Phenylhex-5-en-2-ol in Natural Product Synthesis: Information Not Available

A comprehensive review of the available scientific literature did not yield specific examples of the application of 6-phenylhex-5-en-2-ol as a starting material or key intermediate in the total synthesis of natural products. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and pathway diagrams, cannot be provided.

While the principles of using chiral building blocks in the synthesis of complex molecules are well-established, this compound does not appear to be a commonly utilized precursor in the documented synthesis of natural products. Searches for its direct application or as a strategic intermediate in published total syntheses did not return relevant results.

For researchers, scientists, and drug development professionals interested in the broader field of natural product synthesis, it may be more fruitful to investigate more established chiral synthons. Numerous other chiral alcohols and their derivatives have been extensively used and documented in the synthesis of a wide array of bioactive natural products.

It is recommended to explore the application of alternative and more frequently cited building blocks in the scientific literature for detailed synthetic protocols and application notes. Such information is more readily available and would provide a more substantial basis for research and development in this area.

Application Note: Oxidation of 6-Phenylhex-5-en-2-ol to 6-Phenylhex-5-en-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. This document provides detailed protocols for the oxidation of 6-Phenylhex-5-en-2-ol to its corresponding ketone, 6-Phenylhex-5-en-2-one. Three widely-used, modern oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. A comparative analysis of these methods is provided to aid in reagent selection based on substrate compatibility, reaction conditions, and scale.

Reaction Scheme

The conversion of the secondary alcohol, this compound, to the ketone, 6-Phenylhex-5-en-2-one, is represented by the following general scheme:

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as the presence of other sensitive functional groups, reaction scale, and safety considerations. The following table summarizes the key characteristics of the three protocols detailed in this note.

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |

| Primary Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Pyridinium chlorochromate |

| Typical Yield | High (>90%) | High (>90%) | Good (70-90%) |

| Reaction Temp. | Room Temperature[1] | -78 °C to Room Temperature[2][3] | 0 °C to Room Temperature[4] |

| Reaction Time | 1-4 hours[1][5] | 1-2 hours | 2-4 hours[4] |

| Key Advantages | Mild conditions, neutral pH, high chemoselectivity, easy workup.[6] | Avoids toxic heavy metals, very mild conditions.[7][8] | Operationally simple, commercially available reagent. |

| Key Disadvantages | Potentially explosive nature of DMP, relatively expensive.[6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[8] | Chromium-based reagent (toxic), acidic nature may affect sensitive substrates.[4][9] |

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of 6-Phenylhex-5-en-2-one is depicted below. This process is broadly applicable to all the detailed protocols with minor variations in the reaction and work-up steps.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high selectivity, making it suitable for complex molecules with sensitive functional groups.[5][6]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M), add solid Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature under an inert atmosphere.

-

Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-Phenylhex-5-en-2-one.

Protocol 2: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is a reliable method that avoids heavy metals.[3][7][8] Precise temperature control is critical for success.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnels, dry ice/acetone bath, nitrogen/argon inlet

Procedure:

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.2 M) in a three-necked flask, cool the mixture to -78 °C using a dry ice/acetone bath.[2]

-

Add a solution of anhydrous DMSO (2.5 eq.) in DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[10]

-

Slowly add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.[2]

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.[2] After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature.[10]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a convenient, commercially available reagent that reliably oxidizes secondary alcohols to ketones.[11][12] The reaction is typically performed in the presence of an adsorbent like Celite or silica gel to simplify the workup.[4][9]

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Celite or Silica Gel

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Suspend PCC (1.5 eq.) and Celite (an equal weight to PCC) in anhydrous DCM (approx. 0.15 M) in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound (1.0 eq.) in a small amount of DCM to the stirred suspension in one portion.[13]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. A dark, tar-like material will precipitate during the reaction.[4]

-

Upon completion, dilute the reaction mixture with a generous amount of diethyl ether and stir for an additional 15 minutes.

-

Filter the mixture through a short pad of silica gel or Florisil, washing thoroughly with diethyl ether to elute the product. The dark chromium residues will remain on the filter pad.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, further purify the product by flash column chromatography.

Product Characterization

The successful conversion of this compound to 6-Phenylhex-5-en-2-one can be confirmed by spectroscopic methods, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

-

Disappearance of Alcohol O-H Stretch: The broad absorption band characteristic of the alcohol O-H stretch, typically found around 3200-3600 cm⁻¹, will be absent in the product spectrum.

-

Appearance of Ketone C=O Stretch: A strong, sharp absorption band will appear in the region of 1660-1770 cm⁻¹.[14][15] For 6-Phenylhex-5-en-2-one, which is an α,β-unsaturated ketone due to the phenyl-alkene conjugation, this C=O stretch is expected around 1685 cm⁻¹.[14][15]

¹H NMR Spectroscopy:

-

Disappearance of Alcohol Proton: The signal corresponding to the hydroxyl proton (-OH) and the proton on the carbinol carbon (-CHOH) will disappear.

-

Appearance of α-Protons: New signals corresponding to the protons alpha to the newly formed carbonyl group will appear, typically shifted downfield. For 6-Phenylhex-5-en-2-one, the methyl group protons (-COCH₃) would appear as a singlet around 2.1 ppm.

¹³C NMR Spectroscopy:

-

Appearance of Carbonyl Carbon: A new signal will appear in the downfield region of the spectrum, typically between 190-220 ppm, corresponding to the carbonyl carbon of the ketone.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PCC OXIDATION.pptx [slideshare.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

Troubleshooting & Optimization

"troubleshooting low yields in the synthesis of 6-Phenylhex-5-en-2-ol"

Technical Support Center: Synthesis of 6-Phenylhex-5-en-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues that may arise during the synthesis of this compound. Two plausible synthetic routes are considered: a Grignard reaction with cinnamaldehyde and a two-step sequence involving a Wittig reaction followed by reduction.

Route 1: Grignard Reaction

Q1: My Grignard reaction to synthesize this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in Grignard reactions are common and can stem from several factors. Key areas to investigate include:

-

Reagent Quality: The magnesium turnings must be fresh and highly active. The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry, as even trace amounts of water will quench the Grignard reagent. Cinnamaldehyde should be pure and free of carboxylic acid impurities.

-

Reaction Conditions: Inadequate temperature control can lead to side reactions. The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent reaction with the aldehyde should also be monitored closely.

-

Side Reactions: The most common side reaction with α,β-unsaturated aldehydes like cinnamaldehyde is 1,4-conjugate addition, which leads to the formation of a saturated ketone after workup, instead of the desired 1,2-addition product (the allylic alcohol). Steric hindrance around the carbonyl group can favor 1,4-addition.[1][2]

Q2: I am observing a significant amount of a byproduct that is not my desired alcohol. How can I favor the 1,2-addition over the 1,4-addition?

A2: To favor the formation of the desired this compound (1,2-addition product) over the 1,4-addition byproduct, consider the following strategies:

-

Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.

-

Choice of Grignard Reagent: While methylmagnesium bromide is a common choice, its reactivity can sometimes be difficult to control.

-

Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can selectively activate the carbonyl group for 1,2-addition by hard nucleophiles like Grignard reagents, thereby minimizing conjugate addition.

Q3: The reaction mixture turned dark and viscous after adding the aldehyde. What does this indicate?